1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate

説明

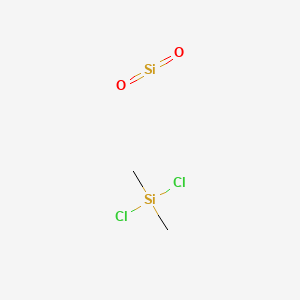

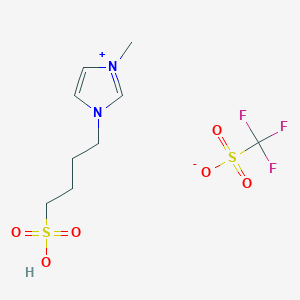

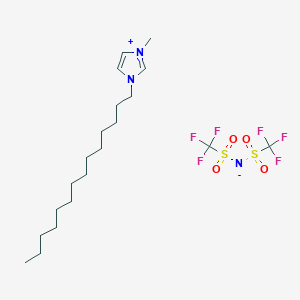

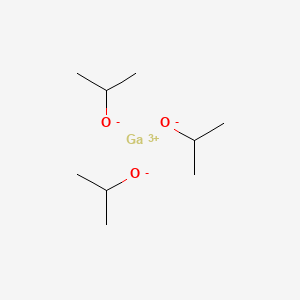

“1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate” is a chemical compound with the molecular formula C12H21F3N2O6S2. It has an average mass of 410.430 Da and a Monoisotopic mass of 410.079315 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H21F3N2O6S2. Unfortunately, the specific structural details or a graphical representation of the molecule are not provided in the available resources .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 410.44 and is stored under an inert atmosphere at 2-8°C .科学的研究の応用

Liquid Crystal Studies

1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate, among other long-chain 1-alkyl-3-methylimidazolium salts, has been studied for its thermotropic phase behavior using techniques like small-angle X-ray scattering, polarizing optical microscopy, and differential scanning calorimetry. These salts exhibit properties like forming lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures. The nature of the anion influences the size of the interlayer spacing both in the crystal and in the mesophase, with significant applications in material science and liquid crystal technology (Bradley et al., 2002).

In Situ Crystallization

In the domain of crystallization, this compound has been used in in situ cryo-crystallization using a zone-melting technique. This process is significant for understanding and controlling the molecular packing via interionic C–H⋯O and F⋯F interactions, which is essential in crystallography and material sciences (Choudhury et al., 2006).

Ionic Liquid Catalysis

This compound has also been explored as a potential catalyst in the synthesis of β-hydroxy ketones. The use of various acidic and basic ionic liquids, including this compound, has been demonstrated to enhance the efficiency and selectivity in catalytic reactions like the aldol reaction. This application is particularly relevant in green chemistry and sustainable industrial processes (Karmee & Hanefeld, 2011).

Corrosion Inhibition

Studies have shown the efficacy of this compound in reducing corrosion rates. Its application as a corrosion inhibitor, particularly for materials like stainless steel in acidic environments, is of great importance in industrial maintenance and materials engineering (Ma et al., 2016).

Fuel Desulfurization

The use of this compound in the deep desulfurization of fuels has been explored, demonstrating its potential in improving fuel quality and environmental compliance by removing sulfur and nitrogen-containing compounds (Kędra-Królik et al., 2011).

Solid State Inclusion Studies

Investigations into the solid-state inclusion of various ions in the imidazolium/trifluoromethanesulfonate network have provided insights into the molecular interactions and structural properties of these ionic co-crystals. This research has implications for the design of new materials with specific properties (Leclercq et al., 2008).

Proton Exchange Membranes

This compound has been utilized in the development of composite membranes for proton exchange. These membranes have applications in fuel cell technology, offering improved conductivity and efficiency (Chen et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may cause eye irritation, skin irritation, and respiratory irritation. The compound is labeled with the hazard statement codes H302, H315, H319, and H335, and it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Similar ionic liquids are known to interact with various organic and inorganic compounds, acting as solvents or catalysts in chemical reactions .

Mode of Action

1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate is an aprotic neutral ionic liquid . It can be used as an alternative to lithium perchlorate-diethyl ether mixture in the Diels-Alder reaction . The compound’s interaction with its targets often results in increased reaction rates and yields .

Biochemical Pathways

As an ionic liquid, it may influence various chemical reactions by acting as a solvent or catalyst .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific biological system in which it is used .

Result of Action

As an ionic liquid, it is known to influence the rates and yields of chemical reactions in which it acts as a solvent or catalyst .

特性

IUPAC Name |

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKVGQCZBHDHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)